

An In-depth Technical Guide to (2-Carboxyethyl)phosphonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Phosphonopropionic acid*

Cat. No.: *B1204215*

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This technical guide provides a comprehensive overview of the fundamental characteristics of (2-Carboxyethyl)phosphonic acid, also known as **3-Phosphonopropionic acid**. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, analysis, safety, and biological significance.

Core Characteristics

(2-Carboxyethyl)phosphonic acid is an organophosphorus compound featuring both a carboxylic acid and a phosphonic acid functional group. This dual functionality imparts unique chemical properties, including strong acidity and high polarity, making it highly soluble in water. [\[1\]](#)[\[2\]](#)

Nomenclature and Identifiers

The compound is known by several names, and its key identifiers are listed below for clear identification.

Identifier	Value
IUPAC Name	3-Phosphonopropanoic acid
Common Names	(2-Carboxyethyl)phosphonic acid, 3-Phosphonopropionic acid, CEPA
CAS Number	5962-42-5
Molecular Formula	C ₃ H ₇ O ₅ P[3][4]
Molecular Weight	154.06 g/mol [3][4]
InChI Key	NLBSQHGCGGFVJW-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of (2-Carboxyethyl)phosphonic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value
Appearance	White crystalline powder[2]
Melting Point	165 °C[3]
Boiling Point	459.8 °C (Predicted)[3]
Water Solubility	328 g/L at 20 °C[1]
pKa ₁ (Phosphonic Acid)	2.16 ± 0.10 (Predicted)[1]
pKa ₂ (Carboxylic Acid)	Data not available
pKa ₃ (Phosphonic Acid)	Data not available

Synthesis and Purification

(2-Carboxyethyl)phosphonic acid can be synthesized through several routes. The most common methods involve the hydrolysis of corresponding phosphonate esters or the reaction of phosphorus nucleophiles with suitable electrophiles.

Experimental Protocol: Synthesis via Hydrolysis of Diethyl (2-carboxyethyl)phosphonate

This protocol describes the synthesis of (2-Carboxyethyl)phosphonic acid by the acidic hydrolysis of its diethyl ester.

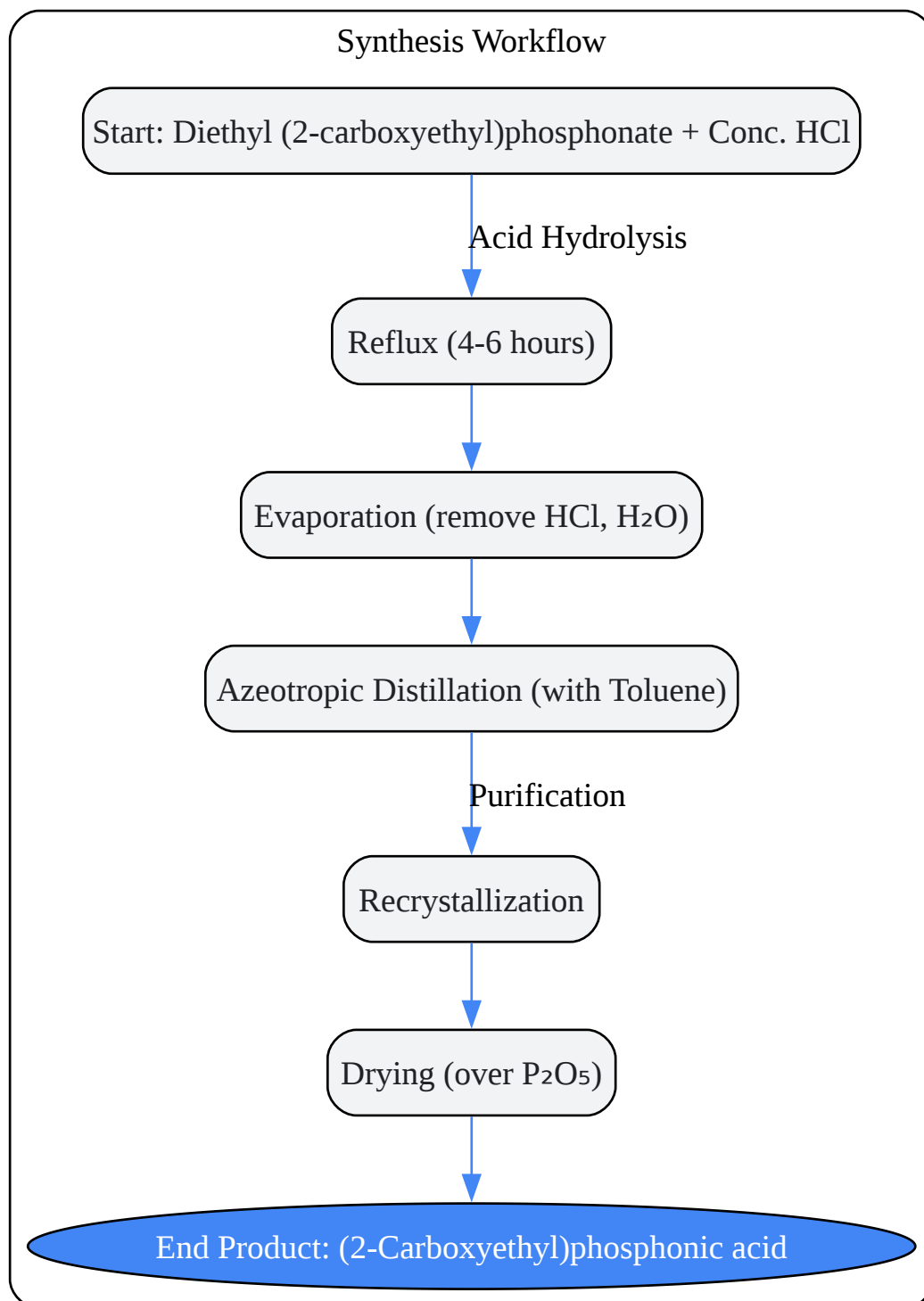
Materials:

- Diethyl (2-carboxyethyl)phosphonate
- Concentrated hydrochloric acid (HCl)
- Toluene
- Deionized water
- Round-bottom flask with reflux condenser
- Heating mantle
- Rotary evaporator
- Desiccator with phosphorus pentoxide (P_2O_5)

Procedure:

- In a round-bottom flask, combine diethyl (2-carboxyethyl)phosphonate with a 6 M solution of hydrochloric acid.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or 1H NMR.
- After completion, allow the mixture to cool to room temperature.
- Remove the excess HCl and water under reduced pressure using a rotary evaporator.
- To remove residual water, add toluene to the flask and perform an azeotropic distillation.

- The resulting crude product can be further purified by recrystallization.
- Dry the purified (2-Carboxyethyl)phosphonic acid under vacuum in a desiccator over P_2O_5 to obtain a white solid.



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A generalized workflow for the synthesis of (2-Carboxyethyl)phosphonic acid.

Spectroscopic and Analytical Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of (2-Carboxyethyl)phosphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹ H NMR	~2.0-2.2	Multiplet	-CH ₂ -P	
	~2.5-2.7	Multiplet	-CH ₂ -COOH	
	~10-12	Broad Singlet	-COOH, -PO(OH) ₂	
¹³ C NMR	~25 (d)	Doublet	J(C-P) ≈ 130-140	-CH ₂ -P
	~35 (d)	Doublet	J(C-C-P) ≈ 5-15	-CH ₂ -COOH
	~175	Singlet	-COOH	
³¹ P NMR	~20-30	Singlet	-PO(OH) ₂	

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of (2-Carboxyethyl)phosphonic acid exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic acid and Phosphonic acid
1700-1725	C=O stretch	Carboxylic acid
1150-1250	P=O stretch	Phosphonic acid
950-1050	P-OH stretch	Phosphonic acid

Mass Spectrometry (MS)

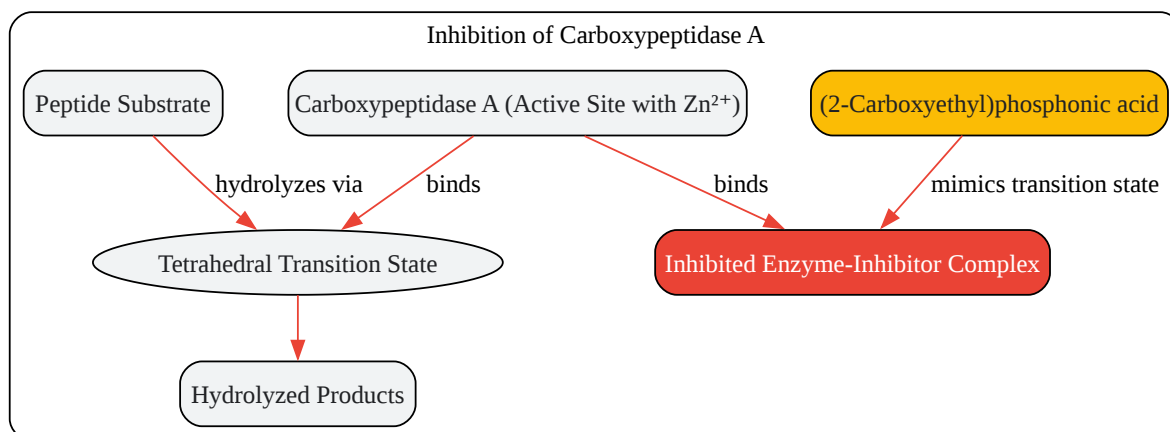
Electron ionization mass spectrometry of (2-Carboxyethyl)phosphonic acid typically results in fragmentation. The molecular ion peak ($m/z = 154$) may be observed, but it is often weak. Common fragmentation pathways include the loss of water (H_2O), the carboxyl group ($-COOH$), and fragments of the ethyl chain.

Biological Activity and Applications

(2-Carboxyethyl)phosphonic acid and its derivatives have garnered interest for their biological activities and various industrial applications.

Enzyme Inhibition: Carboxypeptidase A

(2-Carboxyethyl)phosphonic acid is a known inhibitor of the zinc-containing metalloenzyme carboxypeptidase A. It acts as a transition-state analogue, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.^{[5][6][7]} The phosphonate group coordinates to the active site zinc ion, while the carboxylate group interacts with other residues in the active site, leading to potent inhibition of the enzyme's catalytic activity.



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Mechanism of carboxypeptidase A inhibition by (2-Carboxyethyl)phosphonic acid.

Metal Chelation

The presence of both phosphonic and carboxylic acid groups makes (2-Carboxyethyl)phosphonic acid an effective chelating agent for di- and trivalent metal ions. This property is utilized in industrial water treatment to prevent the formation of scale by sequestering metal ions such as Ca²⁺ and Mg²⁺.

Safety and Toxicology

(2-Carboxyethyl)phosphonic acid is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Acute Toxicity

Route of Exposure	Species	LD ₅₀ Value
Oral	Rat (male)	1580 mg/kg
Oral	Rat (female)	1560 mg/kg

Data is for phosphonic acid, a related compound, and should be considered indicative.[6]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the quantification of (2-Carboxyethyl)phosphonic acid in various matrices.

Experimental Protocol: HPLC Analysis

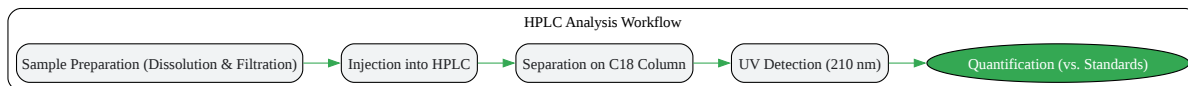
This protocol provides a general guideline for the analysis of (2-Carboxyethyl)phosphonic acid using reversed-phase HPLC with UV detection.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: ~210 nm.
- Injection Volume: 10-20 μ L.

Procedure:

- Prepare standard solutions of (2-Carboxyethyl)phosphonic acid of known concentrations in the mobile phase.
- Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 μ m filter.
- Inject the standards to generate a calibration curve.
- Inject the sample and quantify the concentration of (2-Carboxyethyl)phosphonic acid by comparing its peak area to the calibration curve.



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A general workflow for the HPLC analysis of (2-Carboxyethyl)phosphonic acid.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Carboxyethyl)phosphonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204215#2-carboxyethyl-phosphonic-acid-fundamental-characteristics]

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